1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE is an organic compound that features a brominated phenyl group and a phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE exerts its effects involves interactions with specific molecular targets. The bromophenyl and phenyl groups can participate in various binding interactions, while the pyrazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE is unique due to the presence of both a bromophenyl and a phenyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H12BrN3 |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C15H12BrN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
InChI Key |
ACMRAFCTYLDSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.